molecular formula C7H5N3S B095032 Pyrido[2,3-d]pyridazine-5(6H)-thione CAS No. 15370-85-1

Pyrido[2,3-d]pyridazine-5(6H)-thione

Cat. No. B095032
CAS RN: 15370-85-1
M. Wt: 163.2 g/mol
InChI Key: JCVHMHTULFSRSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrido[2,3-d]pyridazine-5(6H)-thione, also known as PPDPT, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound possesses a unique structure that makes it a promising candidate for the development of novel therapeutics.

Mechanism Of Action

The mechanism of action of Pyrido[2,3-d]pyridazine-5(6H)-thione is not fully understood, but it has been suggested that it may act by inhibiting the activity of enzymes involved in various cellular processes. For example, it has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of pH in the body. Additionally, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.

Biochemical And Physiological Effects

Pyrido[2,3-d]pyridazine-5(6H)-thione has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth of various types of cancer cells, including lung, breast, and colon cancer cells. Pyrido[2,3-d]pyridazine-5(6H)-thione has also been found to exhibit antiviral activity against herpes simplex virus and antimicrobial activity against various bacterial strains.

Advantages And Limitations For Lab Experiments

One of the advantages of using Pyrido[2,3-d]pyridazine-5(6H)-thione in lab experiments is its unique structure, which makes it a promising candidate for the development of novel therapeutics. Additionally, it has been found to exhibit various pharmacological activities, making it a versatile compound for research. However, one of the limitations of using Pyrido[2,3-d]pyridazine-5(6H)-thione in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the research on Pyrido[2,3-d]pyridazine-5(6H)-thione. One of the potential applications of Pyrido[2,3-d]pyridazine-5(6H)-thione is in the development of novel anticancer drugs. Additionally, it has been suggested that Pyrido[2,3-d]pyridazine-5(6H)-thione may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Further research is needed to fully understand the mechanism of action of Pyrido[2,3-d]pyridazine-5(6H)-thione and its potential applications in drug discovery and development.
In conclusion, Pyrido[2,3-d]pyridazine-5(6H)-thione is a promising compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. Its unique structure and pharmacological activities make it a versatile compound for research. Further research is needed to fully understand the mechanism of action of Pyrido[2,3-d]pyridazine-5(6H)-thione and its potential applications in various fields.

Synthesis Methods

Pyrido[2,3-d]pyridazine-5(6H)-thione can be synthesized using various methods, including the reaction of 2-aminopyridine with carbon disulfide and hydrazine hydrate, followed by cyclization with sodium hydroxide. Another method involves the reaction of 2-(4-nitrophenyl) hydrazinecarbothioamide with 2-chloropyridine-3-carboxaldehyde in the presence of sodium methoxide. The synthesized compound can be purified using column chromatography.

Scientific Research Applications

Pyrido[2,3-d]pyridazine-5(6H)-thione has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit various pharmacological activities, including anticancer, antiviral, and antimicrobial properties. Additionally, it has shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.

properties

CAS RN

15370-85-1

Product Name

Pyrido[2,3-d]pyridazine-5(6H)-thione

Molecular Formula

C7H5N3S

Molecular Weight

163.2 g/mol

IUPAC Name

6H-pyrido[2,3-d]pyridazine-5-thione

InChI

InChI=1S/C7H5N3S/c11-7-5-2-1-3-8-6(5)4-9-10-7/h1-4H,(H,10,11)

InChI Key

JCVHMHTULFSRSX-UHFFFAOYSA-N

Isomeric SMILES

C1=CC2=C(N=NC=C2N=C1)S

SMILES

C1=CC2=C(C=NNC2=S)N=C1

Canonical SMILES

C1=CC2=C(N=NC=C2N=C1)S

synonyms

Pyrido[2,3-d]pyridazine-5(6H)-thione

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.